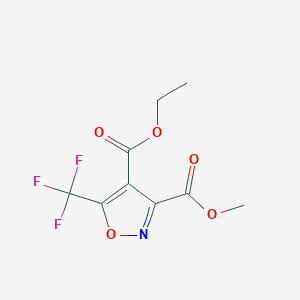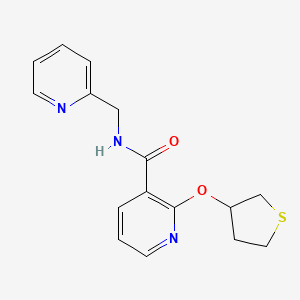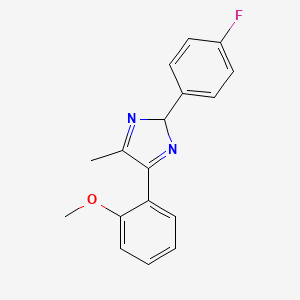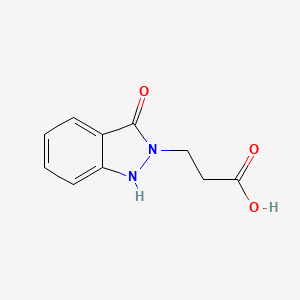![molecular formula C22H22N6O3 B2841679 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332388-43-9](/img/no-structure.png)
7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
One study describes the typical geometry of molecules similar to the specified compound, highlighting the planarity of the purine system and its inclination angles, which are critical for understanding the chemical behavior and interaction capabilities of such compounds (Karczmarzyk et al., 1995).
Chemosensors for Fluoride Ion Detection
Research into 1,8-naphthalimide derivatives, which share a similar structural motif with the specified compound, has led to the development of efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds leverage the hydrazone moiety's ability to deprotonate in the presence of fluoride ion, leading to a color change (Zhang et al., 2020).
Synthetic Techniques and Derivatives
A study focused on synthesizing new derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-diones, highlighting the importance of specific synthetic paths for creating novel compounds with potential biological activities (Gobouri, 2020).
Pharmacological Evaluation
Another study explored 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research indicates the potential for developing new psychotropic drugs based on modifications to the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).
Analgesic Activity
The analgesic properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives were investigated, demonstrating significant analgesic and anti-inflammatory effects. This suggests the utility of modifying the purine-2,6-dione structure to develop new analgesic agents (Zygmunt et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with 2-[1-(4-hydroxyphenyl)ethylidene]hydrazinecarboxamide followed by cyclization to form the final product.", "Starting Materials": [ "7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "2-[1-(4-hydroxyphenyl)ethylidene]hydrazinecarboxamide" ], "Reaction": [ "Step 1: Dissolve 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 2-[1-(4-hydroxyphenyl)ethylidene]hydrazinecarboxamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable acid such as acetic acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any precipitated solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the final product, 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione." ] } | |
CAS-Nummer |
332388-43-9 |
Produktname |
7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Molekularformel |
C22H22N6O3 |
Molekulargewicht |
418.457 |
IUPAC-Name |
7-benzyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22N6O3/c1-14(16-9-11-17(29)12-10-16)24-25-21-23-19-18(20(30)27(3)22(31)26(19)2)28(21)13-15-7-5-4-6-8-15/h4-12,29H,13H2,1-3H3,(H,23,25)/b24-14- |
InChI-Schlüssel |
KWLYOSVZLGOKIR-OYKKKHCWSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=C(C=C4)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)



![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)
![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)


![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)

